tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group and a 2-chloroquinoline moiety connected via an ethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with an appropriate ethoxy reagent to form the intermediate, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted quinoline compounds .
Scientific Research Applications
tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and carbamate esters, such as:
- tert-Butyl carbamate
- 2-chloroquinoline
- Ethyl carbamate
Uniqueness
What sets tert-Butyl (2-((2-chloroquinolin-6-yl)oxy)ethyl)carbamate apart is its unique combination of a quinoline moiety with a carbamate group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl N-[2-(2-chloroquinolin-6-yl)oxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-16(2,3)22-15(20)18-8-9-21-12-5-6-13-11(10-12)4-7-14(17)19-13/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZRBVQSKMTEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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